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The following table summarizes half-maximal inhibitory concentration (ICso) data from a 2017 study that

used Ba/F3 cells transduced with specific EGFR mutations. Lower values indicate greater potency [1] [2]

[3].

Table 1: In vitro ICso values of EGFR-TKIs against common EGFR mutations

EGFR Mutation Erlotinib Afatinib Osimertinib Nazartinib
exon 19 del 73 nM 0.6 nM 7.9 nM 66 NnM
L858R 30 nM 0.6 nM 6.2 nM 35nM
exon 19 del + T790M 3429 nM 146 nM 3.1 nM 52 nM
L858R + T790M >10,000 nM 179 nM 0.9 nM 5.1nM
Wild Type 638 nM 30 nM 516 nM 1031 nM

Key observations from the data:

¢ Against Classic Mutations: For the classic activating mutations (exon 19 del and L858R), both with
and without T790M, osimertinib demonstrated lower ICso values (indicating higher potency) and

a wider therapeutic window compared to nazartinib [1] [3].

¢ Wild-Type Sparing: Nazartinib showed a higher ICso against wild-type EGFR than osimertinib,

suggesting it may have a more favorable selectivity profile, which could correlate with a different
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adverse event spectrum [1] [2].

Experimental Protocol Summary

The quantitative data in Table 1 was generated using the following key methodological approach [1] [2]:

e Cell Model: Stable Ba/F3 cell lines (an interleukin-3-dependent murine pro-B cell line) were
transduced to express various human mutant EGFRs, making them dependent on EGFR signaling for
survival.

¢ Viability Assay: Cell proliferation and viability were measured using the MTS assay, a colorimetric
method for assessing metabolic activity.

¢ Potency Calculation: Cells were treated with a range of concentrations for each EGFR-TKI. The
ICso value (the drug concentration that inhibits 50% of cell proliferation) was then calculated from the
dose-response curves.

EGFR Mutation Signaling and TKI Action

The diagram below illustrates the signaling pathway driven by mutant EGFR and the mechanism of action

for third-generation TKIs like osimertinib and nazartinib.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.oncotarget.com/article/22297/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.oncotarget.com/article/22297/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

3rd-gen TKI
(Osimertinib, Nazartinib)

Binds ATP site

Irreversible Inhibition
via C797 covalent binding

Blocks signaling

Mutant EGFR
(Ex19del, L858R, T790M)

Dimerization
& Autophosphorylation

l

Downstream Signaling
(PI3K/AKT, RAS/MAPK)

Cell Proliferation

Survival & Migration

Click to download full resolution via product page

Clinical Context and Further Considerations

e Nazartinib Status: Nazartinib (EGF816) is a novel third-generation EGFR-TKI that has
demonstrated clinical efficacy in phase I/1l trials for patients with EGFR-mutant NSCLC, including
those with T790M-mediated resistance [4] [5] [6]. However, its development status for single-agent
use may differ from osimertinib, which has gained broader regulatory approval.

e Combination Therapy: Research is ongoing to overcome resistance to EGFR-TKIs. One active area
of investigation for nazartinib is its use in combination therapies, such as with the MET inhibitor
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capmatinib, to target MET amplification, a known resistance mechanism [6].

¢ Resistance Mechanisms: Despite their potency, resistance to third-generation TKIs like osimertinib
inevitably develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET/HER2
amplification, phenotypic transformation) mechanisms [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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